Triazavirin

Description

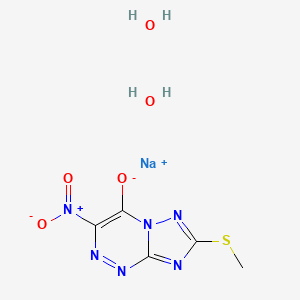

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. |

|---|---|

CAS No. |

928659-17-0 |

Molecular Formula |

C5H6N6NaO4S |

Molecular Weight |

269.20 g/mol |

IUPAC Name |

sodium;7-methylsulfanyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate;dihydrate |

InChI |

InChI=1S/C5H4N6O3S.Na.H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;/h1H3,(H,6,8,9);;1H2 |

InChI Key |

XADHWMBJEDRDPD-UHFFFAOYSA-N |

SMILES |

CSC1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-].O.O.[Na+] |

Canonical SMILES |

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.[Na] |

Pictograms |

Irritant |

Synonyms |

triazavirin |

Origin of Product |

United States |

Foundational & Exploratory

Triazavirin synthesis pathway and methodology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic pathways and methodologies for the antiviral drug Triazavirin (also known as Riamilovir). This compound, a broad-spectrum antiviral compound, has demonstrated efficacy against various RNA viruses. This document details the primary synthetic route, which involves the annelation of a 1,2,4-triazine ring onto a 1,2,4-triazole moiety, as well as an alternative S-alkylation approach. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and mechanism of action are provided to support research and development efforts in the field of antiviral drug discovery.

Introduction

This compound, chemically known as 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c][1][2][3]triazin-7(4H)-one, is a guanine nucleotide analog developed in Russia.[4] It has shown significant activity against a range of influenza A and B viruses, including H5N1, as well as other viruses like Rift Valley fever virus.[5][6][7] The core of this compound's synthesis lies in the construction of its characteristic triazolo[5,1-c][1][2][3]triazine heterocyclic system.[1] This guide will explore the primary and alternative methods for its synthesis, providing detailed protocols for laboratory-scale preparation.

Synthetic Pathways

There are two main synthetic routes for the preparation of this compound:

-

Primary Pathway: Annelation of a 1,2,4-triazine ring to a 1,2,4-triazole precursor.[1]

-

Alternative Pathway: S-alkylation of a mercapto-triazolotriazine derivative.[1]

Primary Synthesis Pathway: Annelation

The most common and established method for synthesizing this compound involves the in situ formation of a 3-methylthio-1,2,4-triazolyl-5-diazonium salt from 3-methylthio-5-amino-1,2,4-triazole. This diazonium salt then undergoes an azo-coupling reaction with an α-nitroester, such as ethyl nitroacetate, in a basic medium to form the final triazolotriazine ring system.[1][8]

Alternative Synthesis Pathway: S-Alkylation

An alternative route to this compound involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c][1][2][3]triazin-4-one with methyl iodide.[1] This method provides a different approach to introduce the methylthio group present in the final this compound molecule.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the primary synthesis of this compound.

Preparation of 3-methylthio-5-amino-1,2,4-triazole

The synthesis of the key precursor, 3-methylthio-5-amino-1,2,4-triazole, is a crucial first step. While not explicitly detailed in the provided search results, it can be synthesized from commercially available starting materials.

Synthesis of this compound via Annelation

This protocol is based on the multi-gram scale synthesis described in the literature.[8]

Materials:

-

3-methylthio-5-amino-1,2,4-triazole

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl nitroacetate

-

Sodium carbonate (Na₂CO₃)

-

Water (H₂O)

-

Acetic acid (for recrystallization)

Procedure:

-

Diazotization:

-

Suspend 3-methylthio-5-amino-1,2,4-triazole in a mixture of water and concentrated HCl.

-

Cool the mixture to a temperature between -5°C and 0°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled suspension while maintaining the temperature below 5°C.

-

Stir the reaction mixture for an additional 10-15 minutes to ensure complete formation of the diazonium salt.

-

-

Azo Coupling and Cyclization:

-

In a separate flask, prepare a cooled solution of ethyl nitroacetate in an aqueous solution of sodium carbonate.

-

Add the freshly prepared diazonium salt solution to the ethyl nitroacetate solution at 0°C with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for approximately 2 hours.

-

-

Isolation and Purification:

-

The resulting precipitate (the NH-form of this compound) is collected by filtration.

-

Recrystallize the crude product from 50% aqueous acetic acid to yield the purified NH-form of this compound.

-

-

Salt Formation:

-

To obtain the clinically used sodium salt dihydrate, the purified NH-form of this compound is treated with an aqueous solution of sodium hydroxide.[1]

-

Quantitative Data

The following table summarizes the reported yields for the synthesis of isotopically labeled this compound.

| Labeled Compound | Starting Material | Reagents | Yield (%) | Reference |

| (²H₃, ¹³C₂, ¹⁵N₃)-Triazavirin | (²H₃,¹³C,¹⁵N)-5-amino-3-methylmercapto-1,2,4-triazole | Na¹⁵NO₂, Ethyl ¹⁵N-nitroacetate, Na₂CO₃ | 43 | [9] |

Mechanism of Action

The proposed mechanism of action for this compound involves the inhibition of viral RNA synthesis.[3] It is believed to act as a guanine analog, interfering with the viral RNA-dependent RNA polymerase (RdRp) enzyme. This disruption of RNA replication is crucial for halting the propagation of RNA viruses.[3]

Conclusion

The synthesis of this compound is a well-established process, with the annelation of a triazine ring to a triazole precursor being the primary and most efficient method. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the proposed mechanism of action. The provided information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antiviral therapeutics. Further optimization of reaction conditions and exploration of new synthetic analogs could lead to the discovery of even more potent antiviral agents.

References

- 1. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analog of antiviral drug this compound (Riamilovir) labeled with stable isotopes 13C and 15N. Synthesis and NMR characteristics › Research Explorer [sciencedata.urfu.ru]

- 4. EP0025859A2 - Process for the synthesis of 1,2,4-triazoles - Google Patents [patents.google.com]

- 5. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2294936C1 - 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazine-7(4h)-one sodium salt dihydrate possessing antiviral activity - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral drug this compound, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Triazavirin (Riamilovir): A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Triazavirin (international non-proprietary name: Riamilovir) is a broad-spectrum antiviral agent developed through a collaborative effort in the Russian Federation. This technical guide details its history, from initial synthesis to preclinical and clinical evaluation, providing researchers and drug development professionals with a comprehensive understanding of its core scientific foundation.

Discovery and Synthesis

Genesis and Key Contributors

This compound emerged from a dedicated research program in Russia aimed at creating novel antiviral drugs. The development was a joint effort by several prominent institutions, including the Ural Federal University, the Postovskii Institute of Organic Synthesis of the Ural Branch of the Russian Academy of Sciences, and the St. Petersburg Influenza Research Institute.[1] Key scientists credited with its creation include Academician Oleg Chupakhin and Vera Ilyenko.[1] The drug, officially registered in the Russian Federation in 2014, represents a novel structural class of non-nucleoside antivirals based on a triazolotriazine core.[2][3][4]

Chemical Synthesis

This compound, chemically known as 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c][2][5][6]triazine-7(4H)-one, is synthesized through a multi-step process. The primary synthetic strategy involves the annelation of a 1,2,4-triazine ring containing a nitro group onto a 1,2,4-triazole moiety.[7] An alternative and effective method involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo [5,1-c]-1,2,4-triazin-4-one with methyl iodide.[7][8]

Experimental Protocol: Chemical Synthesis

The following protocol is a representative synthesis of this compound's sodium salt.

Step 1: Preparation of 5-amino-3-mercapto-1,2,4-triazole

-

This intermediate is prepared via the condensation of aminoguanidine with a thio-derivative of formic acid.[6]

Step 2: Diazotization of 5-amino-3-mercapto-1,2,4-triazole

-

Prepare a solution of 5-amino-3-mercapto-1,2,4-triazole (0.1 mol) in nitric acid (0.1 mol) and 200 ml of water.[6]

-

Cool the solution to -5°C.[6]

-

Separately, prepare a 0.1 M solution of sodium nitrite by dissolving 16 g in 100 ml of water.[6]

-

Slowly add the sodium nitrite solution to the cooled triazole solution while maintaining the temperature below +5°C to form the diazonium salt.[6]

Step 3: Azo-coupling and Cyclization

-

Prepare a solution of 2-nitroacetoacetic ester (0.1 mol) and sodium acetate (0.3 mol) in 200 ml of a 1:1 water-alcohol mixture.[6]

-

Cool this solution to 0°C.[6]

-

Slowly add the previously prepared diazonium salt solution to the 2-nitroacetoacetic ester solution, keeping the temperature controlled.[6]

-

Stir the resulting mixture for 1 hour.[6]

-

The precipitate of 7-methylthio-3-nitro[2][5][6]triazolo[5,1-c][2][5][6]triazin-4(1H)-one is filtered off and dried.[6]

Step 4: Formation of the Sodium Salt

-

The product from Step 3 is treated with an alcohol solution containing sodium hydroxide to yield the sodium salt of this compound.[6]

-

The final product is purified by recrystallization from ethanol.[6]

Mechanism of Action

This compound functions as a synthetic analogue of purine nucleosides, specifically guanosine.[4] Its primary mechanism of action is the inhibition of viral RNA synthesis.[9] The drug targets the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of most RNA viruses. By impeding the function of RdRp, this compound effectively halts the replication of viral genomic fragments. While direct inhibition of RdRp is the most accepted mechanism, other potential targets have been suggested, including the viral protein hemagglutinin, where this compound may disrupt its tertiary structure.[9]

References

- 1. A New Russian Drug for Severe Forms of Influenza Passed All Tests [medsintez.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosuran.ru [iosuran.ru]

- 5. scienceopen.com [scienceopen.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the efficacy of this compound versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Review of Triazavirin's Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazavirin (Riamilovir) is a broad-spectrum antiviral agent developed in Russia, demonstrating a significant therapeutic window against a range of RNA viruses.[1][2][3] As a synthetic analogue of purine nucleosides, its primary mechanism of action involves the inhibition of viral RNA synthesis, a critical process for the replication of many pathogenic viruses.[1][4] This technical guide provides a comprehensive review of this compound's antiviral spectrum, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound's principal antiviral activity stems from its ability to target and inhibit the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1][4] By impeding the function of RdRp, this compound effectively halts the synthesis of new viral RNA, thereby preventing viral propagation within the host.[4] Additionally, some studies suggest that this compound may exert immunomodulatory effects, including the induction of interferons, which are key components of the innate immune response to viral infections.[4]

Antiviral Spectrum: Quantitative Analysis

The following tables summarize the in vitro efficacy of this compound against various RNA viruses. The data is presented as 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) where available. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀ or CC₅₀/IC₅₀, is also provided as a measure of the drug's therapeutic window.

Table 1: Antiviral Activity of this compound against Influenza Viruses

| Virus Strain | Cell Line | EC₅₀ (µg/mL) | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

| Influenza A/H1N1 | MDCK | Not Reported | Not Reported | >1000 | Not Reported | [5] |

| Influenza A/H3N2 | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| Influenza A/H5N1 | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| Influenza B | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

Note: While multiple sources confirm this compound's activity against various influenza strains, specific EC₅₀/IC₅₀ values from peer-reviewed publications are not consistently available.

Table 2: Antiviral Activity of this compound against Other RNA Viruses

| Virus | Cell Line | EC₅₀ (µg/mL) | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

| Tick-Borne Encephalitis Virus (Sofiin strain) | SKEV | Not Reported | Active at 128 | Not Reported | Not Reported | [6][7] |

| Rift Valley Fever Virus | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] |

| West Nile Virus | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] |

| SARS-CoV-2 | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

Note: The available literature confirms activity but often lacks specific dose-response values like EC₅₀ or IC₅₀.

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound's antiviral activity.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral compound.

a. Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates to form a confluent monolayer overnight.[8][9]

b. Virus Dilution and Infection: The virus stock is serially diluted to a concentration that produces a countable number of plaques. The cell monolayer is washed, and the virus dilution is added to the wells. The plates are incubated to allow for viral adsorption.[8]

c. Compound Treatment and Overlay: Following adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of this compound.[8] This overlay restricts the spread of progeny virions to adjacent cells.

d. Incubation and Staining: Plates are incubated for a period sufficient for plaque formation. Subsequently, the cells are fixed and stained with a dye such as crystal violet, which stains viable cells.[8]

e. Plaque Counting and Analysis: Plaques, which appear as clear zones where cells have been lysed, are counted. The concentration of this compound that reduces the number of plaques by 50% (IC₅₀) is determined.[10]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a drug to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

a. Cell Culture and Infection: Host cells (e.g., MDCK for influenza) are seeded in 96-well plates. A standardized amount of virus, predetermined to cause significant CPE, is added to the cell monolayers in the presence of serial dilutions of this compound.[5][11]

b. Incubation: The plates are incubated for a period that allows for the development of CPE in the virus control wells (no drug).[5]

c. Quantification of Cell Viability: Cell viability is assessed using methods such as neutral red uptake or crystal violet staining.[5] The absorbance is read using a microplate reader.

d. Data Analysis: The concentration of this compound that inhibits 50% of the viral CPE (EC₅₀) is calculated from the dose-response curve. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells.[5]

In Vivo Efficacy in a Mouse Model of Influenza

Animal models are crucial for evaluating the therapeutic potential of antiviral agents in a living organism.

a. Animal Model: Laboratory mice are intranasally infected with a mouse-adapted influenza A virus strain.[9]

b. Drug Administration: this compound is administered to the mice, typically via oral gavage, at various doses and schedules (e.g., starting before or after infection).[12]

c. Efficacy Endpoints: The efficacy of the treatment is assessed by monitoring parameters such as survival rate, reduction in body weight loss, lung virus titers, and lung pathology compared to a placebo-treated control group.[9][12]

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in this compound's antiviral action and its evaluation, the following diagrams are provided.

Conclusion

This compound demonstrates a promising profile as a broad-spectrum antiviral agent, with its primary mechanism centered on the inhibition of the viral RNA-dependent RNA polymerase. While its efficacy against a range of RNA viruses, including influenza and tick-borne encephalitis virus, is documented, a significant portion of the publicly available data lacks the detailed quantitative analysis (EC₅₀, IC₅₀, CC₅₀ values) necessary for a comprehensive comparative assessment. Further publication of rigorous, peer-reviewed in vitro and in vivo studies providing these quantitative metrics will be crucial for the continued development and positioning of this compound in the antiviral therapeutic landscape. The potential for immunomodulatory effects via interferon induction also warrants more detailed mechanistic investigation to fully understand its therapeutic contributions. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral candidates.

References

- 1. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. [Investigation of this compound antiviral activity against tick-borne encephalitis pathogen in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of this compound Antiviral Activity Against Tick-Borne Encephalitis Pathogen in Cell Culture | Loginova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 8. Influenza virus plaque assay [protocols.io]

- 9. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Triazavirin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of Triazavirin (Riamilovir), a broad-spectrum antiviral agent. The document details its chemical identity, physicochemical properties, and structural features, supported by quantitative data and experimental methodologies. Special emphasis is placed on the synthesis, spectroscopic analysis, and the molecular mechanism of its antiviral activity. This guide is intended to serve as a core resource for researchers and professionals involved in the development and study of antiviral therapeutics.

Chemical Identity and Physicochemical Properties

This compound, known by its international non-proprietary name Riamilovir, is a synthetic antiviral compound belonging to the azoloazine class. It exhibits a novel triazolotriazine core structure, distinguishing it as a non-nucleoside antiviral drug.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-methylsulfanyl-6-nitrotriazolo[5,1-c]triazin-7(4H)-one |

| Other Names | Riamilovir, TZV |

| CAS Number | 123606-06-4 (free form), 928659-17-0 (sodium salt dihydrate) |

| Molecular Formula | C₅H₄N₆O₃S (free form), C₅H₇N₆NaO₅S (sodium salt dihydrate) |

| Molecular Weight | 228.19 g/mol (free form), 286.20 g/mol (sodium salt dihydrate) |

| SMILES | CSc1nn2c(c(=O)n(n1)c2)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9) |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Off-white to yellow crystalline solid |

| Melting Point | >300 °C |

| Solubility | |

| Water | |

| DMSO | |

| Ethanol | |

| PBS (pH 7.2) | |

| DMF | |

| pKa | Exhibits NH-acidity allowing for salt formation |

Molecular and Crystal Structure

The molecular structure of this compound is characterized by a fused heterocyclic system of a 1,2,4-triazole and a 1,2,4-triazine ring. Prototropic tautomerism is a key chemical feature, with four possible NH-forms (A-D). Tautomer A is the major form, while tautomer B is minor, and tautomers C and D are generally not detected.

In its crystalline state, this compound sodium salt exists as a dihydrate and forms a dimeric structure. In this binuclear complex, four water molecules are coordinated with the sodium cations.

Table 3: Selected Crystallographic Data for this compound Sodium Salt Dihydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.2616(6) Å, b = 9.3036(5) Å, c = 9.5237(7) Å |

| α = 110.968(6)°, β = 92.600(6)°, γ = 102.990(6)° |

Note: A comprehensive list of bond lengths and angles from X-ray crystallography data is not publicly available in the searched resources. The provided unit cell dimensions are from a specific crystal structure determination.

Experimental Protocols

Synthesis of this compound

The primary synthetic route for this compound involves the annelation of a 1,2,4-triazine ring, containing a nitro group, onto a 1,2,4-triazole moiety. A detailed protocol for the synthesis of isotopically labeled this compound, which can be adapted for the unlabeled compound, is described below.

Materials:

-

5-amino-3-methylmercapto-1,2,4-triazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ethyl nitroacetate

-

Sodium Carbonate (Na₂CO₃)

-

Acetic Acid (AcOH)

-

Water (H₂O)

Procedure:

-

Add 5-amino-3-methylmercapto-1,2,4-triazole to a mixture of water and concentrated HCl.

-

Cool the resulting mixture to -5 °C.

-

Add a solution of NaNO₂ in water dropwise to the cooled mixture.

-

Stir the reaction mixture for 10 minutes to form the diazonium salt in situ.

-

In a separate flask, prepare a cooled (0 °C) solution of ethyl nitroacetate in 17% aqueous Na₂CO₃.

-

Add the diazonium salt solution to the ethyl nitroacetate solution.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Filter the formed precipitate.

-

Recrystallize the precipitate from 50% acetic acid to yield this compound.

An alternative synthesis method involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one with methyl iodide.

Caption: Main synthetic workflow for this compound.

Spectroscopic Characterization

NMR spectroscopy is a critical tool for the structural elucidation of this compound. The following data is based on studies of isotopically labeled this compound and can be considered representative for the main compound.

Experimental Conditions (Illustrative):

-

Spectrometer: Bruker Avance series (e.g., 400 MHz or higher)

-

Solvent: DMSO-d₆

-

Internal Standard: Tetramethylsilane (TMS)

Table 4: Representative NMR Data for this compound Core Structure

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~11.88 | br. s | - | NH |

| ~5.94 | br. s | - | NH₂ (of precursor) | |

| ~2.65 | s | - | SCH₃ | |

| ¹³C | ~166 | s | - | C=O |

| ~158 | s | - | C-S | |

| ~156 | s | - | C-NO₂ | |

| ~13 | s | - | SCH₃ | |

| ¹⁵N | ~397 | d | - | N-5 |

| ~368 | d | - | N-6' | |

| ~259 | dd | - | N-1 |

Note: The exact chemical shifts can vary based on the specific tautomeric form and experimental conditions. The data for ¹⁵N is from labeled compounds.

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides exact mass measurements.

Experimental Conditions (Illustrative):

-

Ionization Source: Electrospray Ionization (ESI)

-

Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF)

-

Mode: Positive or Negative Ion Mode

Table 5: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ (free form) | 229.0249 | - |

| [M-H]⁻ (free form) | 227.0107 | - |

| [M+Na]⁺ (free form) | 251.0068 | - |

| [M+H]⁺ (labeled) | 259.0124 | 259.0090 |

The fragmentation of this compound in a collision cell primarily involves the loss of the nitro group and subsequent cleavages of the heterocyclic ring system.

Mechanism of Antiviral Action

This compound's primary mechanism of action is the inhibition of viral RNA synthesis, which is essential for the replication of RNA viruses. This is achieved by targeting the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme among many RNA viruses.

The proposed stepwise mechanism is as follows:

-

Cellular Uptake: this compound enters the host cell.

-

Potential Metabolic Activation: While the exact metabolic pathway is still under investigation, it is suggested that this compound may be metabolized to its active form, possibly a triphosphate derivative, similar to other nucleoside/nucleotide analogs. The nitro group may also be reduced intracellularly to form reactive intermediates that contribute to the antiviral effect.

-

Targeting RdRp: The active form of this compound acts as a substrate for the viral RdRp.

-

Incorporation into Viral RNA: The this compound analog is incorporated into the nascent viral RNA strand during replication.

-

Chain Termination: The incorporation of the this compound analog leads to the premature termination of the growing RNA chain.

-

Inhibition of Viral Replication: The inability to synthesize full-length viral RNA genomes and transcripts prevents the assembly of new viral particles, thus halting the viral replication cycle.

Additionally, this compound may exhibit immunomodulatory effects by enhancing the host's production of interferons, proteins that play a key role in the innate immune response against viral infections.

Caption: Proposed mechanism of RdRp inhibition by this compound.

Conclusion

This compound is a promising antiviral agent with a unique chemical structure and a mechanism of action that targets a fundamental process in the replication of a broad range of RNA viruses. This technical guide has summarized its key chemical and structural properties, provided detailed experimental protocols for its synthesis and characterization, and outlined its molecular mechanism of action. The continued investigation into its metabolic pathways and interactions with viral polymerases will be crucial for optimizing its therapeutic applications and for the development of next-generation antiviral drugs based on its novel scaffold.

Illuminating the Metabolic Fate of Triazavirin: A Technical Guide to Isotope-Labeled Synthesis and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isotope-labeled Triazavirin, a crucial tool for elucidating its metabolic pathways and pharmacokinetic profile. The strategic incorporation of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) allows for precise tracking and quantification of the drug and its metabolites in complex biological matrices. This guide details the synthetic routes, experimental protocols, and analytical considerations for utilizing isotope-labeled this compound in metabolic studies, offering a valuable resource for researchers in drug development and pharmacology.

Synthesis of Isotope-Labeled this compound

The synthesis of multiply-labeled this compound ([²H₃, ¹³C₂, ¹⁵N₃]-TZV) has been achieved to facilitate comprehensive metabolic and pharmacokinetic investigations.[1][2][3] The synthetic strategy involves the incorporation of stable isotopes into the core structure of this compound through the use of enriched starting materials. The primary objective of this labeling is to produce a tracer that is chemically identical to the parent drug but distinguishable by mass spectrometry and NMR spectroscopy, enabling its differentiation from endogenous molecules and providing a robust internal standard for quantitative analysis.[1]

Key Labeled Starting Materials

The successful synthesis of [²H₃, ¹³C₂, ¹⁵N₃]-Triazavirin relies on the following commercially available or specially synthesized isotope-labeled precursors:

-

[¹³C]Potassium thiocyanate (KS¹³CN): Serves as a source of a ¹³C atom in the triazole ring.[1][3]

-

([²H₃, ¹³C]Methyl iodide (¹³C²H₃I): Provides a ¹³C-labeled methyl group with three deuterium atoms.[1][3]

-

[¹⁵N]Aminoguanidine carbonate: Introduces ¹⁵N atoms into the triazole core.[1][2]

-

[¹⁵N]Sodium nitrite (Na¹⁵NO₂): Used to generate the ¹⁵N-labeled diazonium salt.[1][2]

-

[¹⁵N]Ethyl nitroacetate: The source of the final ¹⁵N atom in the triazine ring.[1][2]

Synthetic Pathway Overview

The synthesis of [²H₃, ¹³C₂, ¹⁵N₃]-Triazavirin is a multi-step process that builds the triazolotriazine core with the incorporated isotopes. The general workflow is depicted below.

Caption: Synthetic workflow for isotope-labeled this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of [²H₃, ¹³C₂, ¹⁵N₃]-Triazavirin.

| Step | Product | Yield (%) | Reference |

| 1. Reaction of [¹⁵N]Aminoguanidine carbonate with [¹³C]KSCN | [¹³C,¹⁵N]-5-amino-3-mercaptotriazole | 60 | [1] |

| 2. Methylation with ([²H₃, ¹³C]Methyl iodide) | [²H₃,¹³C₂,¹⁵N]-5-amino-3-(methylmercapto)-1,2,4-triazole | 61 | [1] |

| 3. Diazotization and cyclization with [¹⁵N]ethyl nitroacetate | Sodium salt dihydrate of [²H₃,¹³C₂,¹⁵N₃]-Triazavirin | 43 | [1] |

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below, based on published procedures.[1]

Step 1: Synthesis of [¹³C,¹⁵N]-5-amino-3-mercaptotriazole

-

Reaction Setup: In a suitable reaction vessel, dissolve [¹⁵N]aminoguanidine carbonate (98% ¹⁵N enrichment) and labeled potassium thiocyanate (95–98% ¹³C enrichment) in water.

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified period.

-

Work-up and Purification: Cool the reaction mixture and adjust the pH to induce precipitation of the product. Filter the precipitate, wash with cold water, and dry to yield [¹³C,¹⁵N]-5-amino-3-mercaptotriazole. The reported yield for this step is 60%.[1]

Step 2: Synthesis of [²H₃,¹³C₂,¹⁵N]-5-amino-3-(methylmercapto)-1,2,4-triazole

-

Reaction Setup: Dissolve the [¹³C,¹⁵N]-5-amino-3-mercaptotriazole from Step 1 in an aqueous solution of potassium hydroxide.

-

Reaction Conditions: Cool the solution to 0°C and add labeled methyl iodide (99.5% ²H, 99% ¹³C) dropwise. Stir the mixture for 6 hours at 0°C.

-

Work-up and Purification: Reduce the volume of the solvent under reduced pressure. The resulting precipitate is filtered, washed with ice-cold water, and dried to afford [²H₃,¹³C₂,¹⁵N]-5-amino-3-(methylmercapto)-1,2,4-triazole. A yield of 61% has been reported.[1]

Step 3 & 4: Diazotization and Cyclization to [²H₃,¹³C₂,¹⁵N₃]-Triazavirin

-

Diazotization: The [²H₃,¹³C₂,¹⁵N]-aminotriazole from the previous step is diazotized in situ using ¹⁵N-enriched sodium nitrite (98% ¹⁵N) in an acidic medium at low temperatures to form the corresponding diazonium salt.[1]

-

Cyclization: The resulting diazonium salt is then treated with ¹⁵N-enriched ethyl nitroacetate (98% ¹⁵N) to yield the isotopically enriched triazolotriazine sodium salt dihydrate.[1]

-

Purification: The final product is purified by recrystallization to obtain the desired [²H₃,¹³C₂,¹⁵N₃]-Triazavirin. The reported yield for this final step is 43%.[1]

Metabolic Studies Using Isotope-Labeled this compound

The use of isotope-labeled this compound is instrumental in conducting metabolic studies, both in vitro and in vivo. The labeled compound serves as a tracer to follow the metabolic fate of the drug and as an internal standard for accurate quantification.

In Vitro Metabolism

A common approach for in vitro metabolic studies involves incubating the isotope-labeled drug with liver microsomes or hepatocytes.

Caption: Workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic Studies

In animal models, isotope-labeled this compound can be administered, and biological samples (blood, urine, feces) are collected over time to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolite Identification

A primary metabolite of this compound has been identified as the amino derivative, formed by the reduction of the nitro group.[4][5] The use of isotope-labeled this compound can confirm this and identify other potential metabolites.

Caption: Known metabolic transformation of this compound.

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolic studies of isotope-labeled drugs.[6] The distinct mass shift of the labeled compound and its metabolites allows for their selective detection and quantification in complex biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of metabolites, especially when using ¹³C and ¹⁵N labeled compounds.[1][6]

Conclusion

The synthesis of isotope-labeled this compound is a critical step in advancing our understanding of its pharmacological properties. This guide provides a detailed framework for the synthesis and application of these labeled compounds in metabolic and pharmacokinetic research. The methodologies and data presented herein are intended to support researchers in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry in their efforts to develop safer and more effective antiviral therapies.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Antiviral drug this compound, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral drug this compound, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Triazavirin as a Guanine Nucleotide Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazavirin (Riamilovir) is a broad-spectrum antiviral agent developed in Russia, demonstrating activity against a range of RNA viruses, including influenza A and B, tick-borne encephalitis, and coronaviruses.[1][2][3] Structurally, this compound is an azoloazine derivative and is considered a synthetic analog of the purine nucleoside guanine.[3][4] This technical guide provides an in-depth exploration of the core scientific principles underlying this compound's function as a guanine nucleotide analog. It consolidates available data on its mechanism of action, antiviral spectrum, and relevant experimental methodologies. While the precise molecular interactions are still a subject of ongoing research, this document synthesizes the current understanding to inform further investigation and drug development efforts.[5]

Proposed Mechanism of Action: A Guanine Nucleotide Analog

The primary hypothesis for this compound's antiviral activity centers on its role as a guanine nucleotide analog.[6] This mechanism posits that this compound, after intracellular metabolic activation, mimics the natural purine nucleoside guanosine. As a result, it is thought to interfere with viral RNA synthesis, a critical process for the replication of many RNA viruses.[1][7]

The proposed cascade of events is as follows:

-

Cellular Uptake and Anabolic Phosphorylation: this compound enters the host cell. Here, it is presumed to undergo successive phosphorylations by host cell kinases to form this compound monophosphate, diphosphate, and ultimately the active this compound triphosphate (TZV-TP). This metabolic activation is a common pathway for nucleoside analog antivirals.

-

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): The active TZV-TP is believed to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[7] By mimicking guanosine triphosphate (GTP), TZV-TP can bind to the active site of the RdRp, thereby competing with the natural substrate and impeding the elongation of the nascent viral RNA chain.[1][7]

-

Viral RNA Chain Termination: Incorporation of TZV-TP into the growing viral RNA strand may lead to premature chain termination.[1] The structural differences between this compound and guanosine could prevent the formation of a phosphodiester bond with the subsequent nucleotide, thus halting viral replication.

While this mechanism is widely proposed, it is important to note that direct biochemical evidence definitively confirming the inhibition of viral RdRp by this compound triphosphate and its incorporation into the viral RNA is still emerging.[5] Some studies also suggest alternative or additional mechanisms, such as targeting viral hemagglutinin or 3C-like protease, although the evidence for these is less established.[3]

Antiviral Activity Spectrum

This compound has demonstrated a broad spectrum of activity against various RNA viruses in preclinical and clinical studies. The following table summarizes its reported antiviral activity.

| Virus Family | Virus | Studied Model | Observed Effect | Citation |

| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N1, H5N2, H9N2, H7N3) | In vitro (MDCK cells), In vivo (mice) | Inhibition of cytopathic effect, reduction in viral titers, increased survival | [3][8][9] |

| Influenza B | In vitro, In vivo | Inhibition of cytopathic effect, reduction in viral titers | [9] | |

| Flaviviridae | Tick-Borne Encephalitis Virus | In vitro, In vivo (mice) | Inhibition of virus reproduction, increased survival | [3][10] |

| West Nile Virus | In vitro | Antiviral activity | [3][10] | |

| Dengue Virus | In vitro | Antiviral activity | [3] | |

| Bunyaviridae | Rift Valley Fever Virus | In vitro | Antiviral activity | [3][10] |

| Crimean-Congo Hemorrhagic Fever Virus | Patented data | Antiviral activity | [3] | |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Patented data | Antiviral activity | [3] |

| Coronaviridae | SARS-CoV-2 | In vivo (Syrian hamsters), Clinical trials | Reduction in viral load in lung tissue, potential clinical benefits | [3][11] |

Note: Specific EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values from peer-reviewed studies are not consistently available in the public domain for this compound across a wide range of viruses. The data presented is largely qualitative, based on observed antiviral effects in various experimental models.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard virological and biochemical assays for nucleoside analogs, the following methodologies represent plausible approaches for its evaluation.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay or CPE Inhibition Assay)

This assay is used to determine the in vitro efficacy of this compound against a specific virus.

Objective: To quantify the ability of this compound to inhibit viral replication in a cell culture system.

Materials:

-

Susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

-

Virus stock of known titer

-

This compound stock solution

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin (for influenza virus)

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

-

96-well plates

Protocol:

-

Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a predetermined dilution of the virus stock.

-

Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add cell culture medium containing serial dilutions of this compound.

-

Overlay: Add an overlay medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Staining: Fix the cells with a formaldehyde solution and stain with crystal violet. The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the putative active form of this compound (this compound triphosphate) on the enzymatic activity of viral RdRp.

Objective: To determine if this compound triphosphate directly inhibits the viral RdRp enzyme.

Materials:

-

Purified recombinant viral RdRp enzyme

-

This compound triphosphate (requires chemical synthesis)

-

Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]GTP)

-

RNA template and primer

-

Reaction buffer

-

Scintillation counter or phosphorimager

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified RdRp enzyme, RNA template/primer, and reaction buffer in a microcentrifuge tube.

-

Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a control with no inhibitor.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of rNTPs, including the radiolabeled rNTP.

-

Incubation: Incubate the reaction at the optimal temperature for the RdRp enzyme for a defined period.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA.

-

Quantification: Quantify the amount of incorporated radiolabeled rNTP using a scintillation counter or phosphorimager.

-

Data Analysis: Determine the percentage of inhibition of RdRp activity at each concentration of this compound triphosphate. Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed metabolic activation and mechanism of action of this compound.

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

Conclusion and Future Directions

This compound presents a promising broad-spectrum antiviral with a proposed mechanism of action as a guanine nucleotide analog. Its activity against a range of clinically relevant RNA viruses warrants further investigation. However, to fully elucidate its therapeutic potential and optimize its clinical use, several key areas require more in-depth research:

-

Definitive Mechanism of Action: Direct biochemical studies are needed to conclusively demonstrate the inhibition of viral RdRp by this compound triphosphate and its incorporation into viral RNA.

-

Quantitative Antiviral Profiling: Comprehensive studies to determine the EC50 and IC50 values of this compound against a wider panel of viruses are essential for a more precise understanding of its antiviral potency.

-

Metabolic Studies: Detailed investigation into the intracellular phosphorylation of this compound to its active triphosphate form will provide crucial insights into its mechanism and potential for drug resistance.

-

Resistance Studies: The selection and characterization of this compound-resistant viral mutants will help to identify the precise molecular targets of the drug and anticipate potential clinical challenges.

Addressing these research gaps will be critical for the continued development and strategic deployment of this compound as a valuable tool in the armamentarium against viral diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Inhibition of influenza virus ribonucleic acid polymerase by ribavirin triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound—A Novel Effective Antiviral Drug [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. [Investigation of this compound antiviral activity against influenza A virus (H5N1) in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound might be the new hope to fight Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of this compound Therapy for Coronavirus Disease 2019: A Pilot Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Triazavirin: An In-Depth Analysis of its Broad-Spectrum Antiviral Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Triazavirin (Riamilovir) is a synthetic antiviral compound developed in Russia, belonging to the azoloazine class. It is a non-nucleoside analog of purine bases, and its primary mechanism of action is the inhibition of viral RNA synthesis.[1][2][3] This technical guide provides a comprehensive overview of the preclinical studies on this compound's broad-spectrum antiviral activity, focusing on quantitative data, detailed experimental methodologies, and visualizations of key experimental workflows. The information presented is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

In Vitro Antiviral Activity

This compound has demonstrated a broad range of antiviral activity against numerous RNA viruses in cell culture models.[4][5][6] Preclinical evaluations have consistently shown its potential in inhibiting the replication of influenza viruses, tick-borne encephalitis virus (TBEV), and other significant viral pathogens.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | Cell Line | Assay Type | EC50 / IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Influenza A Viruses | ||||||

| A/H1N1, A/H3N2, A/H5N1 | MDCK | Not Specified | Not Specified | >1000 | Not Specified | [7] |

| A/H5N1 | MDCK | CPE Inhibition | Not Specified | Not Specified | Not Specified | [8] |

| Tick-Borne Encephalitis Virus | ||||||

| Sofiin | SKEV | Not Specified | 128 (Effective Concentration) | Not Specified | Not Specified | [9][10] |

| Other RNA Viruses | ||||||

| Rift Valley Fever Virus | Vero, A549 | Foci Reduction | Not Specified | Not Specified | Not Specified | [11] |

| West Nile Virus | Vero, MA-104 | CPE Inhibition | Not Specified | Not Specified | Not Specified | [12] |

Note: While several studies confirm the antiviral activity of this compound, specific EC50, IC50, and CC50 values are not consistently reported in the available literature. Further primary research data is required for a complete quantitative assessment.

In Vivo Efficacy

Preclinical in vivo studies, primarily in mouse models, have substantiated the antiviral efficacy of this compound against various viral infections, demonstrating increased survival rates and reduced viral loads.

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Virus Strain | Mouse Strain | Treatment Regimen | Key Findings | Reference |

| Influenza A Viruses | ||||

| A/Chicken/Kurgan/Russia/02/05 (H5N1) | Albino | 1 mg/kg (therapeutic) | 36.7% survival rate; comparable to oseltamivir and remantadin. | [8] |

| A/Chicken/Kurgan/Russia/02/05 (H5N1) | Albino | 1 to 100 mg/kg (prophylactic) | Effective in preventing death; inhibited viral multiplication in the lungs. | [8] |

| A/California/04/2009 (H1N1)pdm09 | Not Specified | 25 mg/kg/day | 60% survival rate (vs. 20% in control); prevented weight loss; reduced lung viral titer. | [3] |

| A/CA/04/09 (with secondary S. aureus infection) | Not Specified | 50 and 100 mg/kg/day | 67-75% survival rate (vs. 0% in control). | [7] |

| Tick-Borne Encephalitis Virus | ||||

| Forest-Spring Encephalitis | Albino | Not Specified (prophylactic) | Increased lifespan by 4 to 5 days; statistically significant decrease in brain virus accumulation. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the core experimental protocols employed in the evaluation of this compound.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound on host cells. A common method is the MTT assay.

Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., MDCK for influenza, Vero for TBEV) in 96-well plates at a density of approximately 5 x 10^4 cells/mL and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in cell culture medium.

-

Treatment: Remove the growth medium from the cells and add the different concentrations of the this compound dilutions to the respective wells in triplicate. Include untreated cell controls.

-

Incubation: Incubate the plates for a period consistent with the antiviral assay (typically 48-72 hours).[14]

-

MTT Assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Dissolve the formazan crystals using a solubilization solution (e.g., DMSO).[14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.[14]

References

- 1. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosuran.ru [iosuran.ru]

- 6. researchgate.net [researchgate.net]

- 7. Potential High-Throughput Assay for Screening Inhibitors of West Nile Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Investigation of this compound antiviral activity against tick-borne encephalitis pathogen in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of this compound Antiviral Activity Against Tick-Borne Encephalitis Pathogen in Cell Culture | Loginova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 11. researchgate.net [researchgate.net]

- 12. "Identification of active antiviral compounds against a New York isolat" by John D. Morrey, Donald F. Smee et al. [digitalcommons.usu.edu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Molecular Modeling of Triazavirin's Interaction with Viral Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazavirin (TZV), a broad-spectrum antiviral compound, has demonstrated efficacy against a range of RNA viruses, including influenza and coronaviruses. Understanding the molecular interactions between this compound and key viral proteins is crucial for elucidating its mechanism of action and for the rational design of more potent antiviral agents. This technical guide provides an in-depth overview of the molecular modeling studies that have investigated these interactions. We summarize key quantitative data from docking and simulation studies, detail the experimental protocols employed, and present visual workflows and mechanistic pathways to facilitate a comprehensive understanding of the current research landscape.

Introduction

This compound, a synthetic azaindole derivative, is a guanine nucleotide analog that has shown promise in combating various viral infections.[1] Its proposed mechanisms of action are multifaceted, with evidence suggesting interference with viral RNA synthesis and replication.[2][3][4] Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for investigating the binding modes and affinities of small molecules like this compound to their macromolecular targets at an atomic level. This guide synthesizes the findings from various computational studies to provide a clear picture of this compound's interactions with critical viral proteins.

Key Viral Protein Targets of this compound

In silico studies have identified several key viral proteins as potential targets for this compound. These proteins are essential for viral entry, replication, and propagation, making them attractive targets for antiviral drug development.

Influenza Virus Proteins

-

Hemagglutinin (HA): A surface glycoprotein that mediates viral attachment to host cells and subsequent membrane fusion.[5][6] this compound is thought to target HA, potentially disrupting its tertiary structure and inhibiting the viral life cycle.[5]

-

Matrix Protein 1 (M1): A structural protein that plays a crucial role in virus assembly and budding.[7] Its high conservation across different influenza A virus subtypes makes it a compelling target for broad-spectrum antivirals.[7]

SARS-CoV-2 Proteins

-

Main Protease (Mpro or 3CLpro): An essential enzyme for processing viral polyproteins into functional proteins required for viral replication.[5][8][9] It is a primary target for many antiviral drug discovery efforts.

-

Papain-Like Protease (PLpro): Another crucial enzyme involved in viral polyprotein processing and also in dismantling the host's antiviral immune response.[9][10]

-

RNA-dependent RNA polymerase (RdRp): The core enzyme of the viral replication and transcription machinery, responsible for synthesizing new viral RNA genomes.[2][5][9]

Quantitative Data Summary

Molecular docking studies provide valuable quantitative estimates of the binding affinity between a ligand and its target protein, typically expressed as a docking score in kcal/mol. The more negative the score, the stronger the predicted binding affinity.

| Viral Protein Target | Virus | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Main Protease (3CLpro) | SARS-CoV-2 | -9.94 | Asn142, His172, Glu166, Gly138, Phe140 | [5] |

| -5.8 | His41, Cys145, His163, Met165 | [5] | ||

| -5.52 | Not defined | [5] | ||

| -5.8 | Not defined | [5] | ||

| +6.69 | Not specified | [5] | ||

| Spike Protein | SARS-CoV-2 | +6.05 | Not specified | [5] |

| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Binding predicted, but specific score not consistently reported in initial findings. | - | [5] |

| Hemagglutinin (HA) | Influenza Virus | In silico studies suggest interaction, but specific docking scores are not readily available in the reviewed literature. | - | [5] |

Experimental Protocols

The following sections outline the typical methodologies employed in the molecular modeling of this compound's interactions with viral proteins.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

General Protocol:

-

Receptor and Ligand Preparation:

-

The 3D structures of the viral proteins (receptors) are obtained from the Protein Data Bank (PDB).

-

Water molecules and any existing ligands are typically removed.

-

Polar hydrogens and appropriate charges are added to the protein structure.

-

The 3D structure of this compound (ligand) is generated and optimized for its lowest energy conformation.

-

-

Grid Box Generation:

-

A grid box is defined around the active or binding site of the target protein to specify the search space for the docking algorithm.

-

-

Docking Simulation:

-

Software such as AutoDock Vina or GOLD is used to perform the docking calculations.[11] The program systematically searches for the best binding poses of the ligand within the defined grid box, evaluating each pose based on a scoring function.

-

-

Analysis of Results:

-

The resulting poses are ranked based on their docking scores.

-

The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.[5]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

General Protocol:

-

System Setup:

-

The best-docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

-

Ions are added to neutralize the system.

-

-

Minimization and Equilibration:

-

The system undergoes energy minimization to remove any steric clashes.

-

A series of equilibration steps are performed under controlled temperature and pressure to allow the system to reach a stable state.

-

-

Production Run:

-

A long-duration MD simulation (typically nanoseconds to microseconds) is run to generate a trajectory of the complex's motion.

-

-

Trajectory Analysis:

-

The trajectory is analyzed to assess the stability of the complex, calculate binding free energies (e.g., using MM/PBSA), and investigate the dynamics of the interactions.[12] Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.

-

Visualizing Molecular Modeling Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the workflows and proposed mechanisms described in this guide.

Caption: A generalized workflow for molecular docking studies.

Caption: A typical workflow for molecular dynamics simulations.

Caption: Proposed mechanisms of action for this compound against viral proteins.

Conclusion and Future Directions

Molecular modeling has provided significant insights into the potential mechanisms by which this compound exerts its antiviral effects. Docking studies have identified key viral proteins, particularly the SARS-CoV-2 main protease, as high-affinity targets. The detailed interaction patterns revealed by these computational methods offer a solid foundation for the structure-based design of novel this compound analogs with enhanced potency and specificity.

Future research should focus on:

-

Expanding Quantitative Data: Performing and publishing detailed molecular docking and MD simulation studies on this compound's interaction with a broader range of viral proteins, including various influenza subtypes and other emerging viruses.

-

Experimental Validation: Conducting in vitro and in vivo experiments, such as enzyme inhibition assays and viral replication assays, to validate the predictions from computational models.

-

Resistance Studies: Utilizing molecular modeling to predict and understand potential resistance mutations in viral target proteins that could diminish the efficacy of this compound.

By integrating computational and experimental approaches, the scientific community can accelerate the development of this compound and its derivatives as effective therapies against a wide array of viral diseases.

References

- 1. Riamilovir | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 5. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Investigation of this compound antiviral activity against influenza A virus (H5N1) in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broad Spectrum Anti-Influenza Agents by Inhibiting Self-Association of Matrix Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Promising antivirals for PLpro of SARS-CoV-2 using virtual screening, molecular docking, dynamics, and MMPBSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigating the binding affinity, interaction, and structure-activity-relationship of 76 prescription antiviral drugs targeting RdRp and Mpro of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Evaluating the Antiviral Efficacy of Triazavirin Against Influenza Virus Using a Plaque Reduction Assay in MDCK Cells

For Research Use Only.

Introduction

Triazavirin (Riamilovir) is a broad-spectrum antiviral compound that has demonstrated activity against various RNA viruses, including influenza A and B viruses.[1][2][3] Its mechanism of action is multifaceted and a subject of ongoing research, with primary proposed targets being the viral RNA-dependent RNA polymerase (RdRp) and the viral hemagglutinin (HA).[1][4][5] The plaque reduction assay is a functional and quantitative method used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer. This application note provides a detailed protocol for assessing the in vitro efficacy of this compound against influenza virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells, a commonly used cell line for influenza virus research.[6][7]

Principle of the Assay

A confluent monolayer of MDCK cells is infected with a predetermined dilution of influenza virus, which is expected to produce a countable number of plaques. In the presence of an effective antiviral agent like this compound, the replication and spread of the virus are inhibited, leading to a dose-dependent reduction in the number and size of plaques. The concentration of this compound that inhibits plaque formation by 50% (IC50) can then be calculated to quantify its antiviral potency.

Data Presentation

The antiviral activity of this compound is quantified by calculating the percentage of plaque reduction for each concentration of the compound compared to the virus control (no drug). The results can be summarized in a table for clear comparison and for the subsequent calculation of the IC50 value.

| This compound Concentration (µM) | Mean Plaque Count (PFU/well) | Standard Deviation | Percentage of Plaque Reduction (%) |

| 0 (Virus Control) | 100 | ± 8 | 0 |

| 1 | 85 | ± 6 | 15 |

| 5 | 52 | ± 5 | 48 |

| 10 | 23 | ± 4 | 77 |

| 25 | 8 | ± 2 | 92 |

| 50 | 2 | ± 1 | 98 |

| Cell Control | 0 | 0 | 100 |

Note: The data presented in this table is for illustrative purposes only and will vary depending on the influenza virus strain, this compound batch, and experimental conditions.

Experimental Protocols

Materials and Reagents

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock (e.g., A/PR/8/34 H1N1)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Virus Growth Medium (VGM): Serum-free DMEM with 1 µg/mL TPCK-treated trypsin and 0.3% BSA

-

Overlay Medium: 2X MEM mixed 1:1 with 1.6% Avicel or 1.2% Agarose, supplemented with 1 µg/mL TPCK-treated trypsin

-

Fixing Solution: 4% Formalin in PBS

-

Staining Solution: 1% Crystal Violet in 20% ethanol

-

Sterile 6-well or 12-well tissue culture plates

-

Sterile microcentrifuge tubes

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow

Caption: Experimental workflow for the this compound plaque reduction assay in MDCK cells.

Detailed Step-by-Step Protocol

Day 1: Seeding of MDCK Cells

-

Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

When cells are 80-90% confluent, wash with PBS, and detach using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count.

-

Seed the MDCK cells into 12-well plates at a density of approximately 2.5 x 10^5 cells/well.

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for the formation of a confluent monolayer.

Day 2: Virus Infection and this compound Treatment

-

Prepare serial dilutions (e.g., 10-fold) of the influenza virus stock in cold Virus Growth Medium (VGM). The optimal dilution should produce 50-100 plaques per well in the virus control wells.

-

Prepare serial dilutions of this compound in VGM at 2X the final desired concentrations.

-

Aspirate the culture medium from the confluent MDCK cell monolayers and gently wash the cells once with sterile PBS.

-

Inoculate the cells in triplicate with 200 µL of the appropriate virus dilution. Include a "cell control" group that receives only VGM.

-

Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for virus adsorption. Gently rock the plates every 15 minutes.

-

During the adsorption period, prepare the overlay medium. If using an agarose overlay, melt 1.8% agarose and cool to 42°C, then mix 1:1 with 2X MEM pre-warmed to 37°C. Add TPCK-treated trypsin to a final concentration of 1 µg/mL.

-

For the treatment wells, mix the 2X this compound dilutions 1:1 with the overlay medium to achieve the final concentrations.

-

After the 1-hour virus adsorption, aspirate the virus inoculum from all wells.

-

Gently add 1 mL of the appropriate overlay medium (with or without this compound) to each well.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until plaques are visible.

Day 4 or 5: Plaque Visualization and Counting

-

Fix the cells by adding 1 mL of 4% Formalin solution directly on top of the overlay and incubate for at least 1 hour at room temperature.

-

Carefully remove the overlay. This can be done by gently dislodging it with a pipette tip and letting it slide out, or by aspirating a semi-solid overlay like Avicel.

-

Stain the cell monolayer by adding 0.5 mL of 1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Gently wash the plates with tap water to remove excess stain and allow them to air dry completely.

-

Count the number of plaques in each well. The results are expressed as Plaque Forming Units per milliliter (PFU/mL).

-

Calculate the percentage of plaque reduction for each this compound concentration using the following formula: % Plaque Reduction = [(Number of plaques in virus control) – (Number of plaques in treated well)] / (Number of plaques in virus control) x 100

-

The IC50 value, the concentration of this compound that inhibits 50% of plaque formation, can be determined by plotting the percentage of plaque reduction against the log of the drug concentration and using a non-linear regression analysis.

Proposed Mechanism of Action of this compound

The precise mechanism of action of this compound is still under investigation, with evidence suggesting multiple points of intervention in the influenza virus life cycle.

Caption: Proposed mechanisms of action of this compound against influenza virus.

References

- 1. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Replication and plaque assay of influenza virus in an established line of canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research | PLOS One [journals.plos.org]

Quantifying Triazavirin's Antiviral Effect Using RT-qPCR: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazavirin (TZV), also known as Riamilovir, is a broad-spectrum antiviral compound effective against a range of RNA viruses. Its primary mechanism of action involves the inhibition of viral RNA synthesis, making it a subject of significant interest in antiviral research and drug development.[1] This document provides detailed application notes and protocols for quantifying the antiviral efficacy of this compound in vitro using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This method allows for a precise measurement of the reduction in viral RNA levels in response to this compound treatment.

This compound has demonstrated efficacy against various influenza A virus strains, including H1N1, H3N2, and H5N1, as well as Tick-Borne Encephalitis Virus (TBEV) and SARS-CoV-2.[1][2] The protocols outlined below are designed to be adaptable for these and other susceptible RNA viruses.

Mechanism of Action

This compound acts as a nucleoside analogue, which inhibits the synthesis of viral RNA and the replication of genomic fragments. By interfering with the viral RNA-dependent RNA polymerase (RdRp), this compound effectively halts the multiplication of the virus within host cells.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the antiviral activity of this compound against various RNA viruses as determined by RT-qPCR and other antiviral assays.

Table 1: Antiviral Activity of this compound against Influenza A Virus (H5N1) in MDCK Cells

| This compound Concentration (µg/mL) | Virus Titer Reduction (log10 TCID50/mL) | Percentage Inhibition (%) |

| 10 | 1.5 | 96.8 |

| 25 | 2.5 | 99.7 |

| 50 | 3.0 | 99.9 |

| 100 | >3.5 | >99.97 |

TCID50: 50% Tissue Culture Infectious Dose. Data is illustrative based on reported efficacy.

Table 2: Antiviral Activity of this compound against Tick-Borne Encephalitis Virus (TBEV) in SPEV Cells

| This compound Concentration (µg/mL) | Inhibition Coefficient (%) | Reference |

| 128 | 99.5 | [2] |

SPEV: Porcine Embryo Kidney cells. The inhibition coefficient reflects the reduction in virus accumulation.

Table 3: In Vivo Efficacy of this compound against SARS-CoV-2 in Syrian Hamsters

| Treatment Group | Viral Load Reduction (Fold Change) | Days Post-Infection |

| This compound (20 mg/kg) | 3 | 7 |

Data from quantitative PCR analysis of lung tissue.

Experimental Protocols

This section provides detailed methodologies for assessing the antiviral activity of this compound using RT-qPCR.

Protocol 1: General In Vitro Antiviral Assay using RT-qPCR

This protocol provides a framework for evaluating this compound's efficacy against a target RNA virus in a suitable cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2).

Materials:

-

This compound (Riamilovir)

-

Susceptible host cell line (e.g., MDCK, Vero E6, SPEV)

-

Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

-

Target RNA virus stock with a known titer

-

96-well cell culture plates

-

RNA extraction kit

-

RT-qPCR master mix

-

Virus-specific primers and probe for RT-qPCR

-

RT-qPCR instrument

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Seed the appropriate host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the plate at 37°C with 5% CO2.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or cell culture medium).

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.

-

-

Virus Infection:

-

When the cells are confluent, remove the growth medium.

-

Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI).

-